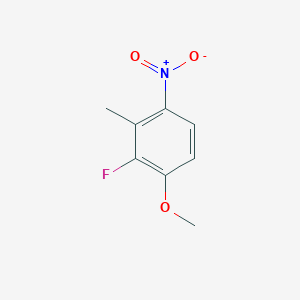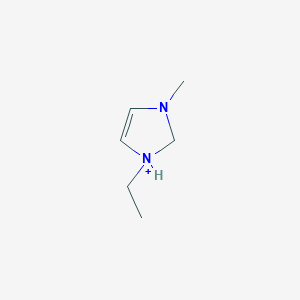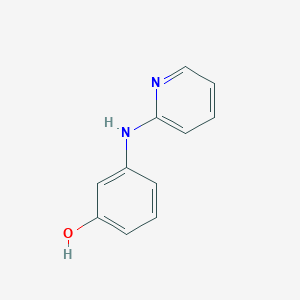
methyl 3-but-3-en-2-ylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-but-3-en-2-ylbenzoate is an organic compound belonging to the ester class. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is derived from benzoic acid and features a methyl ester group along with a 1-methylallyl substituent on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-but-3-en-2-ylbenzoate can be achieved through several methods. One common approach is the esterification of 3-(1-Methylallyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 3-but-3-en-2-ylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: 3-(1-Methylallyl)benzoic acid
Reduction: 3-(1-Methylallyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
methyl 3-but-3-en-2-ylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-but-3-en-2-ylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- 3-Methylbenzoic acid methyl ester
- 3-Methoxybenzoic acid methyl ester
Comparison
methyl 3-but-3-en-2-ylbenzoate is unique due to the presence of the 1-methylallyl group, which imparts distinct chemical and physical properties Compared to methyl benzoate, it has a higher molecular weight and different reactivity patterns
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 3-but-3-en-2-ylbenzoate |
InChI |
InChI=1S/C12H14O2/c1-4-9(2)10-6-5-7-11(8-10)12(13)14-3/h4-9H,1H2,2-3H3 |
InChI Key |
FZJDYIQRYCTHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Chloro-1-[(prop-2-en-1-yl)oxy]pentane](/img/structure/B8624997.png)


![9-(2-chlorophenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B8625030.png)






